molecular formula C20H21FN2O2 B268874 N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide

Numéro de catalogue B268874
Poids moléculaire: 340.4 g/mol
Clé InChI: QUIJXCUCASPDOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide, also known as AZD-9291, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized by AstraZeneca and is currently undergoing clinical trials for the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to other EGFR inhibitors.

Mécanisme D'action

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide works by selectively inhibiting the activity of mutant forms of EGFR, including the T790M mutation, while sparing wild-type EGFR. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for mutant forms of EGFR, which reduces the risk of off-target effects. In preclinical studies, N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide has been shown to induce tumor regression and improve survival in mouse models of NSCLC.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide in lab experiments is its high selectivity for mutant forms of EGFR, which allows for the specific targeting of cancer cells while sparing normal cells. However, one limitation is that it may not be effective in all patients with EGFR-mutant NSCLC, as some tumors may have additional mutations that confer resistance to EGFR inhibitors.

Orientations Futures

There are several potential future directions for the development of N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide and other EGFR inhibitors. One area of research is the development of combination therapies that target multiple signaling pathways involved in cancer cell survival and proliferation. Another area of research is the identification of biomarkers that can predict response to EGFR inhibitors, which could help to personalize treatment for individual patients. Additionally, there is ongoing research into the development of next-generation EGFR inhibitors that may be even more effective than current therapies.

Méthodes De Synthèse

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide involves several steps, including the reaction of 4-fluoroaniline with 4-(aminomethyl)azepane, followed by acylation with 4-fluorobenzoyl chloride. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to yield the final product.

Applications De Recherche Scientifique

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in the treatment of NSCLC. It has been shown to be effective in patients with EGFR-mutant NSCLC that has developed resistance to other EGFR inhibitors, such as gefitinib and erlotinib. In preclinical studies, N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide has also demonstrated activity against T790M mutant EGFR, which is a common mechanism of resistance to other EGFR inhibitors.

Propriétés

Nom du produit

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide

Formule moléculaire

C20H21FN2O2

Poids moléculaire

340.4 g/mol

Nom IUPAC

N-[4-(azepane-1-carbonyl)phenyl]-4-fluorobenzamide

InChI

InChI=1S/C20H21FN2O2/c21-17-9-5-15(6-10-17)19(24)22-18-11-7-16(8-12-18)20(25)23-13-3-1-2-4-14-23/h5-12H,1-4,13-14H2,(H,22,24)

Clé InChI

QUIJXCUCASPDOZ-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

SMILES canonique

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.